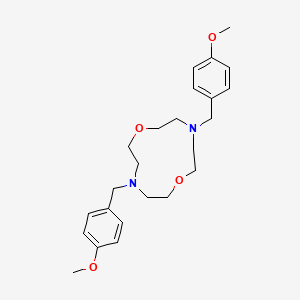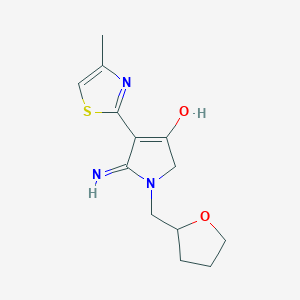
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a diazacyclododecane ring substituted with two 4-methoxybenzyl groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler diazacyclododecane derivative.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1,7-dioxa-4,10-diazacyclododecane.
Substitution: Formation of various substituted diazacyclododecane derivatives.
科学研究应用
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The diazacyclododecane ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can bind to proteins or nucleic acids, influencing their structure and function.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound with four nitrogen atoms in the ring.
1,4,7-Triazacyclononane (TACN): A smaller macrocyclic compound with three nitrogen atoms in the ring.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): A larger macrocyclic compound with four nitrogen atoms in the ring.
Uniqueness
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to the presence of the 4-methoxybenzyl groups, which impart distinct chemical properties and potential applications compared to other macrocyclic compounds. These substituents can enhance the compound’s ability to form stable complexes and interact with biological targets, making it a valuable tool in various fields of research.
属性
分子式 |
C24H34N2O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
4,10-bis[(4-methoxyphenyl)methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O4/c1-27-23-7-3-21(4-8-23)19-25-11-15-29-17-13-26(14-18-30-16-12-25)20-22-5-9-24(28-2)10-6-22/h3-10H,11-20H2,1-2H3 |
InChI 键 |
RXQPORAVEQBPSG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CCOCCN(CCOCC2)CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15107065.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B15107067.png)

![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107077.png)
![5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107085.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B15107092.png)
![2-(2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B15107102.png)
![3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole](/img/structure/B15107103.png)
![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15107111.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B15107116.png)
![6-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-2H-chromen-2-one](/img/structure/B15107119.png)
![2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15107124.png)
![N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15107128.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B15107130.png)
